2-Phenyl-1-pyridin-3-YL-ethylamine
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Overview
Description
2-Phenyl-1-pyridin-3-YL-ethylamine is a compound that belongs to the class of heterocyclic amines It features a phenyl group attached to a pyridine ring through an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-YL-ethylamine typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-pyridin-3-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Nucleophiles like alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-Phenyl-1-pyridin-3-YL-ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-3-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Phenyl-1-pyridin-2-YL-ethylamine
- 2-Phenyl-1-pyridin-4-YL-ethylamine
- 2-Phenyl-1-pyridin-5-YL-ethylamine
Comparison: While these compounds share a similar core structure, the position of the pyridine ring attachment can significantly influence their chemical properties and biological activities. For example, 2-Phenyl-1-pyridin-3-YL-ethylamine may exhibit different binding affinities and selectivities compared to its isomers, making it unique in its applications .
Properties
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAJERQRTFFKNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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